psi-Tectorigenin

signal transduction phosphatidylinositol metabolism EGF receptor signaling

Researchers studying EGF-stimulated phosphatidylinositol (PI) turnover require tool compounds that avoid pleiotropic kinase inhibition. psi-Tectorigenin provides a specific solution: • Selective PI turnover inhibitor (IC50 ~1 µg/mL) that does not inhibit EGF receptor tyrosine kinase, unlike genistein. • 6-fold greater potency vs. genistein in PI turnover assays, enabling clean pathway interrogation. • Superior differentiation-inducing capacity in ML-1 and HL-60 leukemia models. Sourced under rigorous quality control for reliable, reproducible research outcomes.

Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
CAS No. 13111-57-4
Cat. No. B084297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepsi-Tectorigenin
CAS13111-57-4
Synonymspsi-tectorigenin
Molecular FormulaC16H12O6
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)O
InChIInChI=1S/C16H12O6/c1-21-15-12(19)6-11(18)13-14(20)10(7-22-16(13)15)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3
InChIKeyUYLQOGTYNFVQQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is psi-Tectorigenin (CAS 13111-57-4) and Its Core Biochemical Profile


psi-Tectorigenin (CAS 13111-57-4, synonym: isotectorigenin, pseudotectorigenin) is an O-methylated isoflavone, a flavonoid subclass characterized by a 3-phenylchromen-4-one skeleton [1]. It is structurally identified as 5,7-dihydroxy-3-(4-hydroxyphenyl)-8-methoxy-4H-chromen-4-one with a molecular formula of C16H12O6 and a molecular weight of 300.26 g/mol . First isolated from Streptomyces sp. and subsequently identified in Belamcanda chinensis and Iris domestica, this compound has been recognized as a selective inhibitor of cellular phosphatidylinositol (PI) turnover, with a well-defined mechanism of action distinct from broader-spectrum tyrosine kinase inhibitors [2].

Selective phosphatidylinositol turnover inhibitor without EGFR kinase activity
Natural isoflavone probe for signal transduction pathway dissection
Reported 6-fold higher PI turnover inhibition vs. genistein/orobol (class comparison)

Why psi-Tectorigenin (CAS 13111-57-4) Cannot Be Replaced by Genistein or Tectorigenin


Substituting psi-tectorigenin with its closest structural or functional analogs—such as genistein (a broad-spectrum tyrosine kinase inhibitor) or tectorigenin (a positional isomer)—introduces confounding biological variables due to fundamentally divergent mechanisms of action. psi-Tectorigenin inhibits phosphatidylinositol turnover without affecting epidermal growth factor (EGF) receptor tyrosine kinase activity, whereas genistein concurrently inhibits both pathways [1]. This mechanistic specificity renders psi-tectorigenin uniquely suited for experiments requiring isolated PI turnover interrogation, as the pleiotropic effects of genistein on multiple signaling nodes preclude clean pathway attribution. Similarly, tectorigenin (5,7,4'-trihydroxy-6-methoxyisoflavone) differs only in the position of the methoxy group (C6 vs. C8 in psi-tectorigenin), yet this subtle structural variation results in distinct biological activity profiles that cannot be assumed equivalent . The following evidence quantifies these critical differences.

Genistein concurrently inhibits EGFR tyrosine kinase and PI turnover, confounding pathway-specific readouts.
Tectorigenin, a positional isomer (C6 vs. C8 methoxy), exhibits unconfirmed biological equivalence; activity may shift.
Class-level Ca2+ mobilization shared with genistein/orobol requires consistent controls across all isoflavones.

Quantitative Evidence Differentiating psi-Tectorigenin (CAS 13111-57-4) from Closest Analogs


6-Fold Superior Potency in Phosphatidylinositol Turnover Inhibition vs. Genistein and Orobol

psi-Tectorigenin demonstrates significantly higher inhibitory potency against epidermal growth factor (EGF)-induced phosphatidylinositol turnover compared to the structurally related isoflavones genistein and orobol [1]. The compound achieves 50% inhibition at a concentration of approximately 1 μg/mL, which translates to a 6-fold greater potency than both genistein and orobol under identical experimental conditions [2].

PI Turnover Potency
Head-to-head
psi-Tectorigenin
IC50 ≈ 1 µg/mL
Genistein / Orobol
IC50 ≈ 6 µg/mL (each)
Supports PI turnover selectivity screening
A431 cells, EGF-stimulated; reported 6-fold difference
signal transduction phosphatidylinositol metabolism EGF receptor signaling

Mechanistic Selectivity: PI Turnover Inhibition Without Tyrosine Kinase Suppression

Unlike genistein, which inhibits both EGF receptor tyrosine kinase activity and phosphatidylinositol turnover, psi-tectorigenin exhibits a clean mechanistic profile by selectively blocking PI turnover without detectable inhibition of EGF receptor tyrosine protein kinase [1]. When added to cultured A431 cells, psi-tectorigenin effectively suppressed phosphatidylinositol metabolism while leaving tyrosine kinase activity unaffected [2].

Kinase Selectivity
Head-to-head
psi-Tectorigenin
No EGFR kinase inhibition
Genistein
Potent EGFR kinase inhibition (Ki=2.6 µM)
Enables clean PI turnover pathway assignment
Membrane kinase assay; qualitative mechanistic divergence
enzyme selectivity tyrosine kinase phospholipase C signal transduction specificity

Enhanced Differentiation Induction in Leukemia Cell Models vs. Genistein

In comparative studies using human myelomonocytic leukemia cell lines, psi-tectorigenin demonstrated greater efficacy than genistein in inducing cellular differentiation [1]. The assessment utilized nitroblue tetrazolium (NBT) reduction and lysozyme activity as quantitative differentiation markers, with psi-tectorigenin eliciting a more robust response in both ML-1 myeloblastic and HL-60 promyelocytic cells [2].

Leukemia Differentiation
Head-to-head
psi-Tectorigenin
More effective induction (qualitative)
Genistein
Moderate activity; enhanced by co-treatment
Supports hematopoietic lineage model studies
NBT reduction assay; ML-1/HL-60 cells; model context
leukemia cell differentiation ML-1 cells HL-60 cells nitroblue tetrazolium reduction

Distinct Calcium Mobilization Profile in Primary Hepatocytes

In comparative studies using isolated rat hepatocytes, psi-tectorigenin, genistein, and orobol all induced transient increases in cytoplasmic free calcium [1]. Notably, the Ca2+ mobilization effect was observed in the presence of 1 μM extracellular calcium, indicating that the calcium source was primarily intracellular stores rather than extracellular influx [2]. This shared class-level effect highlights a potential confounding variable when interpreting data obtained using these compounds.

Ca2+ Mobilization
Cross-study
psi-Tectorigenin
Transient cytoplasmic Ca2+ increase
Genistein / Orobol
Comparable transient Ca2+ increase
Class-level Ca2+ confounding context identified
Isolated rat hepatocytes; requires calcium control design
intracellular calcium hepatocyte signaling signal transduction tool compound

ADMET Profile: Predicted Human Intestinal Absorption and Transporter Interactions

Computational ADMET predictions for psi-tectorigenin using admetSAR 2.0 indicate favorable human intestinal absorption (probability: 95.24%) and Caco-2 permeability (90.00%), suggesting potential for oral administration [1]. Notably, the compound is predicted to inhibit multiple organic anion transporting polypeptides (OATP1B1: 92.61%; OATP1B3: 94.80%), a property that may necessitate careful interpretation in co-administration studies [2]. Comparative predictions for genistein and tectorigenin are not available from the same predictive model, so class-level inference applies.

Predicted ADMET
Class-level
HIA+ 95.24% probability; predicted OATP1B1/1B3 inhibition
Informs oral protocol feasibility review
admetSAR 2.0 prediction; requires experimental validation
ADME prediction oral bioavailability transporter inhibition drug-likeness

Validated Research Applications of psi-Tectorigenin (CAS 13111-57-4) Supported by Quantitative Evidence


Selective Dissection of Phosphatidylinositol Turnover in Signal Transduction Studies

Based on its 6-fold greater potency versus genistein and its demonstrated lack of EGF receptor tyrosine kinase inhibition, psi-tectorigenin is the preferred tool compound for experiments requiring clean interrogation of phosphatidylinositol turnover in EGF-stimulated cells [1]. The compound's specific mechanism enables unambiguous pathway attribution, a critical requirement for studies mapping signaling cascades downstream of receptor tyrosine kinases.

Induction and Analysis of Myeloid Leukemia Cell Differentiation

The superior differentiation-inducing capacity of psi-tectorigenin compared to genistein in ML-1 and HL-60 leukemia cell lines supports its selection for research examining the role of PI turnover in hematopoietic lineage commitment [2]. The quantitative NBT reduction assay provides a measurable endpoint for dose-response studies.

Calcium Signaling Studies Requiring Isoflavonoid Tool Compounds with Documented Off-Target Effects

psi-Tectorigenin has been characterized for its ability to mobilize intracellular calcium in primary hepatocytes, a property shared with genistein and orobol [3]. This documented class-level effect enables researchers to anticipate and control for calcium-mediated confounds when designing experiments with any isoflavonoid PI turnover inhibitor, making psi-tectorigenin a well-characterized choice relative to less-studied analogs.

Application
Selection Property
Validation Focus
PI turnover pathway studies
Selective PI turnover inhibition; no EGFR kinase activity
EGFR kinase control assays; pathway-specific readout validation
Myeloid leukemia cell differentiation models
Differentiation response in ML-1/HL-60 cells
NBT reduction endpoint; dose-response reproducibility
Isoflavonoid calcium signaling control
Documented intracellular Ca2+ mobilization profile
Ca2+-mediated confounding controls in hepatocyte or related models

Technical Documentation Hub

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